molecular formula C16H14N2O2S2 B4847328 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B4847328
M. Wt: 330.4 g/mol
InChI Key: GYYFQAGWCNBTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, also known as MTQ, is a synthetic compound that has been studied for its potential use as a drug in various scientific research applications. MTQ belongs to the class of quinazolinone compounds, which have been found to have a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been found to inhibit the activity of AChE, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of COX-2, which can reduce inflammation. 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been found to have anti-tumor and anti-microbial properties, which can be useful in studying cancer and infectious diseases. However, one limitation of using 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone.

Future Directions

There are several future directions for research on 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to study its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in treating infectious diseases. Additionally, further studies are needed to determine the safe dosage and potential side effects of 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. Overall, 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has shown promising results in various scientific research applications and warrants further investigation.

Scientific Research Applications

3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. It has been found to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.

properties

IUPAC Name

3-methyl-2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-7-8-14(22-10)13(19)9-21-16-17-12-6-4-3-5-11(12)15(20)18(16)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYFQAGWCNBTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.